molecular formula C11H16O2 B2594626 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol CAS No. 1368689-23-9

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol

Cat. No. B2594626
CAS RN: 1368689-23-9
M. Wt: 180.247
InChI Key: FVJSGYNLEJYTGJ-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol, also known as TME-1,2-diol, is a chemical compound that has been used in various scientific research applications. It is a diol derivative of 2,4,5-trimethylphenyl ethane, which is a highly branched hydrocarbon. TME-1,2-diol is a white crystalline powder that is soluble in water and has a molecular weight of 212.29 g/mol.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is not fully understood. However, it has been suggested that it acts as an antioxidant by scavenging free radicals and reactive oxygen species. 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has also been shown to regulate lipid metabolism and improve glucose tolerance, which makes it a potential candidate for the treatment of metabolic disorders, such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to use in aqueous solutions. However, 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. It also has limited availability, which makes it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol. One direction is to further investigate its antioxidant and anti-inflammatory properties and its potential use in the treatment of various diseases. Another direction is to study its effects on lipid metabolism and glucose tolerance and its potential use in the treatment of metabolic disorders. Further research is also needed to fully understand the mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol and to optimize its synthesis and purification methods.

Synthesis Methods

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol can be synthesized through the reaction of 2,4,5-trimethylphenyl ethane with hydrogen peroxide in the presence of a catalyst. The reaction produces 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol and water as byproducts. The synthesis of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has been optimized by various researchers, and the yield can be increased by using different catalysts and reaction conditions.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has been used in various scientific research applications, including the development of new drugs and the study of biological processes. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has also been used in the study of lipid metabolism and the regulation of gene expression.

properties

IUPAC Name

1-(2,4,5-trimethylphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11-13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJSGYNLEJYTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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